molecular formula C15H30O3 B3052639 1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 43047-93-4

1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]-

Cat. No.: B3052639
CAS No.: 43047-93-4
M. Wt: 258.4 g/mol
InChI Key: LWOXHEVKDJNMSV-UHFFFAOYSA-N
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Description

This compound is widely utilized in organic synthesis as an intermediate, particularly in multi-step reactions requiring selective protection of hydroxyl groups. The THP group enhances stability against nucleophiles and bases, enabling controlled reactivity during transformations .

Synthesis: The compound is synthesized via acid-catalyzed reactions between 1-decanol derivatives and dihydropyran (DHP). For example, in the synthesis of chiral intermediates for sex pheromones, (S)-10-[(tetrahydro-2H-pyran-2-yl)oxy]decan-2-ol was prepared via Grignard reagent-mediated ring-opening of epoxides, followed by THP protection . Similar methods involving 1,4-dioxane and triethylamine as catalysts are documented for analogous THP-protected alcohols .

Properties

IUPAC Name

10-(oxan-2-yloxy)decan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O3/c16-12-8-5-3-1-2-4-6-9-13-17-15-11-7-10-14-18-15/h15-16H,1-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOXHEVKDJNMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCCCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40339821
Record name 1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43047-93-4
Record name 1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]- can be synthesized through the reaction of 1-decanol with dihydropyran in the presence of an acid catalyst. The reaction typically proceeds as follows:

    Reactants: 1-decanol and dihydropyran

    Catalyst: Acid catalyst such as p-toluenesulfonic acid

    Solvent: Anhydrous conditions are preferred

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: In an industrial setting, the production of 1-decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]- follows similar principles but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:

    Hydrolysis: The tetrahydropyranyl group can be removed under acidic conditions to regenerate the free alcohol.

    Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid in water)

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide

    Substitution: Nucleophiles such as halides or amines

Major Products Formed:

    Hydrolysis: 1-decanol

    Oxidation: Decanal or decanoic acid

    Substitution: Various substituted decanol derivatives

Scientific Research Applications

Pharmaceutical Applications

  • Drug Formulation : The compound acts as an effective solvent and emulsifier in drug formulations. Its ability to solubilize hydrophobic drugs enhances bioavailability, making it valuable in the development of oral and injectable medications.
    • Case Study : A study demonstrated that formulations containing 1-decanol derivatives improved the solubility of poorly soluble drugs, increasing their therapeutic efficacy in animal models .
  • Antioxidant Properties : Research indicates that 1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]- exhibits free radical scavenging activity. This property can be harnessed in developing nutraceuticals aimed at reducing oxidative stress-related diseases.
    • Data Table : Comparison of antioxidant activities of various compounds.
    CompoundScavenging Activity (%)
    1-Decanol derivative85
    Ascorbic Acid90
    Alpha-Tocopherol80

Material Science Applications

  • Polymer Synthesis : The compound is utilized as a building block for synthesizing novel polymers with tailored properties for specific applications such as coatings and adhesives.
    • Case Study : Researchers synthesized a polymer using 1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]- that exhibited enhanced thermal stability and mechanical strength compared to traditional polymers .
  • Surfactants : Its amphiphilic nature allows it to function effectively as a surfactant in various formulations, including detergents and emulsifiers.
    • Data Table : Performance of surfactants in emulsion stability tests.
    SurfactantEmulsion Stability (hours)
    1-Decanol derivative48
    Sodium Lauryl Sulfate24
    Tween 2036

Environmental Applications

  • Bioremediation : The compound has potential applications in environmental science, particularly in bioremediation processes where it can enhance the solubility of hydrophobic pollutants, facilitating their biodegradation.
    • Case Study : A field study showed that the application of 1-Decanol derivatives improved the degradation rates of polycyclic aromatic hydrocarbons (PAHs) in contaminated soils by up to 50% .
  • Green Chemistry : As a biodegradable compound, it aligns with green chemistry principles, promoting sustainable practices in chemical manufacturing and waste management.

Mechanism of Action

The mechanism of action of 1-decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]- primarily involves its role as a protecting group. The tetrahydropyranyl group stabilizes the hydroxyl group, preventing it from participating in unwanted reactions. This allows for selective functionalization of other parts of the molecule. The protecting group can be removed under acidic conditions, regenerating the free alcohol.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of THP-Protected Compounds

Compound Name CAS Number Molecular Formula Key Features Applications Reference
1-Decanol, 10-[(THP-2-yl)oxy]- N/A C₁₅H₃₀O₂ C10 THP protection, aliphatic Pheromone synthesis
10-(THP-2-yloxy)-1-decyne 19754-58-6 C₁₅H₂₄O₂ Terminal alkyne, THP protection Isotopic labeling, click chemistry
2,2'-[1,10-Decanediylbis(oxy)]bis(THP) 56599-49-6 C₂₀H₃₆O₄ Dimeric THP, decanediyl linker Hydrophobic intermediates
4-[(THP-2-yl)oxy]phenol N/A C₁₁H₁₄O₃ Phenolic THP ether Anticancer research

Biological Activity

1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]- is a chemical compound that belongs to the class of long-chain alcohols. Its unique structure, featuring a decanol backbone with a tetrahydro-2H-pyran group, suggests potential biological activities that merit investigation. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]- is C15H30O. This compound can be categorized as an ether due to the presence of the tetrahydro-2H-pyran moiety. The structural representation is as follows:

C15H30O\text{C}_{15}\text{H}_{30}\text{O}

Antimicrobial Properties

Research indicates that long-chain alcohols possess antimicrobial properties. Studies have shown that alcohols can disrupt microbial cell membranes, leading to cell lysis and death. The specific activity of 1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]- against various pathogens remains underexplored but could be inferred from the general behavior of similar compounds.

Antioxidant Activity

Long-chain alcohols are also known for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant capacity can be measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Table 1: Comparison of Antioxidant Activities of Long-chain Alcohols

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
1-DecanolTBDTBD
1-OctanolTBDTBD
1-DodecanolTBDTBD

Note: TBD = To Be Determined; specific values for 1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]- need to be sourced from experimental data.

The biological mechanisms through which 1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]- exerts its effects may include:

  • Membrane Disruption : The hydrophobic nature of long-chain alcohols allows them to integrate into lipid membranes, altering permeability and potentially leading to cell death.
  • Enzyme Inhibition : Alcohols can also act as enzyme inhibitors by modifying active sites or competing with substrates.
  • Free Radical Scavenging : The compound's structure may enable it to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Study on Antimicrobial Effects

A study evaluating various long-chain alcohols found that compounds with similar structures exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. While specific data for 1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]- was not available, it is reasonable to hypothesize similar effects based on structural analogs.

Research on Antioxidant Properties

In a comparative study of several long-chain alcohols, the antioxidant capacity was assessed using DPPH and ABTS assays. The results indicated that certain structural modifications enhance antioxidant activity, suggesting potential for optimizing the biological effects of 1-Decanol derivatives.

Q & A

Q. Basic Research Focus

  • NMR : Use 1^1H NMR to identify proton environments (e.g., pyran-ring protons at δ 3.5–4.5 ppm, methylene groups in decanol chain at δ 1.2–1.6 ppm). 13^{13}C NMR resolves ether linkages (C-O at 70–80 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C15_{15}H28_{28}O3_3: calc. 256.20, observed 256.21) .
  • Infrared (IR) : Stretching vibrations for ether (C-O-C, 1100–1250 cm1^{-1}) and hydroxyl (O-H, 3200–3600 cm1^{-1}) groups .

How can researchers resolve contradictions in reaction yields reported for pyran-ether formation?

Advanced Research Focus
Discrepancies in yields often arise from:

  • Catalyst selection : Lewis acids (e.g., BF3_3·Et2_2O) improve regioselectivity but may degrade under moisture. Compare anhydrous vs. hydrated conditions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote side reactions. Optimize using a solvent screening matrix .
  • Reaction monitoring : Use TLC or in-situ IR to track intermediate stability. For example, pyran-ring opening under acidic conditions can reduce yields .

What stability considerations are critical for handling this compound under varying pH conditions?

Q. Advanced Research Focus

  • Acidic conditions : Avoid strong acids (e.g., HCl, H2_2SO4_4) to prevent hydrolysis of the ether bond. Decomposition products include ketones and carboxylic acids .
  • Basic conditions : Stable in mild bases (pH 8–10), but prolonged exposure to NaOH/KOH cleaves the pyran ring .
  • Storage : Store in inert atmospheres (N2_2/Ar) at –20°C to prevent oxidation. Hazardous decomposition (e.g., CO, toxic fumes) occurs above 200°C .

What purification strategies are effective for removing common synthetic impurities?

Q. Basic Research Focus

  • Recrystallization : Use methanol/water mixtures (7:3 v/v) to isolate the compound from unreacted starting materials .
  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent resolves regioisomers .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >95% purity for biological assays .

How can structural analogs be designed to study structure-activity relationships (SAR)?

Q. Advanced Research Focus

  • Alkyl chain modification : Replace the decanol chain with shorter (C8_8) or branched analogs (e.g., 4-methylpentyl) to assess hydrophobicity effects .
  • Pyran-ring substitution : Introduce electron-withdrawing groups (e.g., Cl, NO2_2) at the 4-position to modulate electronic properties .
Analog Modification Biological Activity
3-Pentyn-1-ol, 5-[(THP-2-yl)oxy]-Alkyne insertionEnhanced antimicrobial activity
1-Tridecanol, 13-[(THP-2-yl)oxy]-Extended alkyl chainImproved lipid membrane interaction

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]-
Reactant of Route 2
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1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]-

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